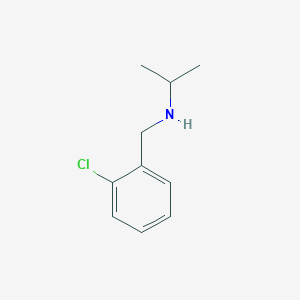

(2-CHLOROBENZYL)ISOPROPYLAMINE

Vue d'ensemble

Description

N-[(2-Chlorophenyl)methyl]propan-2-amine, also known as N-[(2-Chlorophenyl)methyl]propan-2-amine, is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[(2-Chlorophenyl)methyl]propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-Chlorophenyl)methyl]propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Amination asymétrique catalysée par une ω-transaminase

Ce composé peut être utilisé dans l'amination asymétrique catalysée par une ω-transaminase d'un substrat cétonique . Ce procédé a suscité un intérêt considérable en raison de son immense potentiel pour synthétiser des produits pharmaceutiques et des précurseurs d'amines chirales . Cependant, peu de ces procédés ont été réellement appliqués dans l'industrie en raison de limitations inhérentes telles qu'une faible efficacité catalytique, un équilibre défavorable et une faible tolérance aux concentrations élevées de substrat et d'isopropylamine (IPA) .

Tests pharmaceutiques

(2-CHLOROBENZYL)ISOPROPYLAMINE peut être utilisé pour les tests pharmaceutiques . Des étalons de référence de haute qualité sont essentiels pour obtenir des résultats précis dans les tests pharmaceutiques .

Synthèse d'amines chirales

Ce composé peut être utilisé dans la synthèse d'amines chirales . Après optimisation systématique des paramètres de réaction, y compris la charge du substrat, la température de réaction, le dosage de l'IPA et la concentration de phosphate de pyridoxal-5′-phosphate (PLP) dans le processus d'amination, jusqu'à 0,75 M de 1-Boc-3-pipéridone (2t) (150 g L −1) et 1-Boc-3-pyrrolidone (2s) (139 g L −1) ont été efficacement convertis en amines chirales correspondantes avec des valeurs de ee >99,9 % en 12 h .

Activité Biologique

N-[(2-Chlorophenyl)methyl]propan-2-amine, also known by its chemical structure C10H12ClN, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data from various studies.

N-[(2-Chlorophenyl)methyl]propan-2-amine features a chlorophenyl group that influences its chemical reactivity and biological activity. The presence of the amine group allows for various chemical transformations, including oxidation and reduction reactions, which can lead to the formation of biologically active derivatives .

The biological activity of N-[(2-Chlorophenyl)methyl]propan-2-amine is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to altered biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit certain enzymes, thereby affecting metabolic processes .

Antimicrobial Activity

N-[(2-Chlorophenyl)methyl]propan-2-amine has been investigated for its antimicrobial properties against a range of pathogens. Research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) in the low micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Enterococcus faecalis | 0.0195 |

| Escherichia coli | 0.0048 |

These findings suggest that N-[(2-Chlorophenyl)methyl]propan-2-amine and its analogs could serve as potential leads in the development of new antibacterial agents, particularly against multidrug-resistant strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans. The MIC values for antifungal activity are also promising, indicating potential therapeutic applications in treating fungal infections .

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted a series of synthetic 1,3-bis(aryloxy)propan-2-amines that demonstrated effective inhibition against Gram-positive bacteria. Among these, compounds resembling N-[(2-Chlorophenyl)methyl]propan-2-amine showed significant activity against clinical strains of MRSA .

- Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives could inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways, leading to bacterial cell death .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of N-[(2-Chlorophenyl)methyl]propan-2-amine derivatives indicated that while they exhibit potent antimicrobial activity, their cytotoxicity can be minimized through structural modifications, enhancing their therapeutic index .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXJNCOFVXXIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589311 | |

| Record name | N-[(2-Chlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46054-87-9 | |

| Record name | N-[(2-Chlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.